molecular formula C20H30N2O3S B298681 N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Número de catálogo B298681
Peso molecular: 378.5 g/mol
Clave InChI: QIKLQZNFCRERQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Aplicaciones Científicas De Investigación

CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases, specifically rheumatoid arthritis and psoriasis. N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, CP-690,550 can reduce inflammation and prevent damage to joints and skin. Clinical trials have shown promising results, with CP-690,550 demonstrating efficacy in reducing symptoms and improving quality of life for patients with rheumatoid arthritis and psoriasis.

Mecanismo De Acción

CP-690,550 inhibits N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. By reducing the immune response, CP-690,550 can prevent damage to tissues and organs in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a selective and reversible inhibition of N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, with minimal effects on other JAK family members. This specificity reduces the risk of side effects and toxicity. CP-690,550 has also been shown to have a long half-life, allowing for once-daily dosing. In clinical trials, CP-690,550 has been well-tolerated, with the most common side effects being headache, diarrhea, and upper respiratory tract infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CP-690,550 has several advantages for lab experiments, including its specificity for N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, long half-life, and well-tolerated side effect profile. However, there are also limitations to its use. CP-690,550 is a small molecule inhibitor, which can have off-target effects and may not be suitable for all research questions. Additionally, CP-690,550 is a patented compound, which can limit its availability and use in research.

Direcciones Futuras

There are several future directions for research on CP-690,550. One area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are exploring the use of CP-690,550 in combination with other therapies, such as biologics, to improve efficacy and reduce side effects. Finally, there is ongoing research into the mechanism of action of CP-690,550, which could lead to the development of new therapies for autoimmune diseases.

Métodos De Síntesis

The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-methylbenzenesulfonamide. This compound is then reacted with 2-oxo-2-piperidin-1-ylethylamine to form the final product, CP-690,550. The synthesis method has been optimized over the years to improve yield and purity.

Propiedades

Nombre del producto

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Fórmula molecular

C20H30N2O3S

Peso molecular

378.5 g/mol

Nombre IUPAC

N-cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H30N2O3S/c1-17-10-12-19(13-11-17)26(24,25)22(18-8-4-2-5-9-18)16-20(23)21-14-6-3-7-15-21/h10-13,18H,2-9,14-16H2,1H3

Clave InChI

QIKLQZNFCRERQV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.